molecular formula C16H26N2O B5613904 5'-methyl-7'-propyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one

5'-methyl-7'-propyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one

Cat. No. B5613904
M. Wt: 262.39 g/mol
InChI Key: HLRNPUOFFBSTHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds like 5'-Methyl-7'-Propyl-1',3'-Diazaspiro[cyclopentane-1,2'-Tricyclo[3.3.1.13,7]Decan]-6'-One involves complex reactions that often utilize cycloaddition or cyclization techniques to achieve the desired spiro linkage. Examples include the use of [3+2] cycloaddition of methylenelactams with nitrones and 1,3-dipolar cycloaddition reactions (Chiaroni et al., 2000; Ong & Chien, 1996). These methods demonstrate the versatility and creativity required in organic synthesis to construct spirocyclic frameworks.

Molecular Structure Analysis

Spirocyclic compounds are known for their unique molecular architecture, featuring rings of various sizes interconnected through a single spiro atom. The molecular structure of such compounds, including 5'-Methyl-7'-Propyl-1',3'-Diazaspiro[cyclopentane-1,2'-Tricyclo[3.3.1.13,7]Decan]-6'-One, is typically analyzed using techniques such as X-ray crystallography, which provides insight into the stereochemistry and conformational preferences of the molecule (Collins et al., 1994).

Chemical Reactions and Properties

Spirocyclic compounds participate in a variety of chemical reactions, reflecting their rich chemical reactivity. For instance, they can undergo cycloaddition reactions, serve as precursors in the synthesis of other complex molecules, and display unique reactivity patterns due to their strained ring systems (Smith et al., 2016). These reactions are crucial for further functionalization and exploitation of these compounds in synthetic chemistry.

Physical Properties Analysis

The physical properties of spirocyclic compounds like melting points, solubility, and crystalline structure are essential for understanding their behavior in various environments and applications. These properties are determined by the compound's molecular structure and can significantly influence its application potential (Karle, 1982).

Chemical Properties Analysis

The chemical properties of spirocyclic compounds, including acidity, basicity, and reactivity towards different reagents, are dictated by their molecular framework. Understanding these properties is vital for the design of new molecules with desired biological or chemical activities. Research into the reactivity of spirocyclic compounds offers insights into novel reaction mechanisms and synthetic strategies (Anichini et al., 1997).

properties

IUPAC Name

5-methyl-7-propylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclopentane]-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-3-6-15-11-17-9-14(2,13(15)19)10-18(12-15)16(17)7-4-5-8-16/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRNPUOFFBSTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C34CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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